2-(3,5-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide 2-(3,5-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15283342
InChI: InChI=1S/C22H22FNO3/c1-16-10-17(2)12-20(11-16)27-15-22(25)24(14-19-7-5-9-26-19)13-18-6-3-4-8-21(18)23/h3-12H,13-15H2,1-2H3
SMILES:
Molecular Formula: C22H22FNO3
Molecular Weight: 367.4 g/mol

2-(3,5-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide

CAS No.:

Cat. No.: VC15283342

Molecular Formula: C22H22FNO3

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide -

Specification

Molecular Formula C22H22FNO3
Molecular Weight 367.4 g/mol
IUPAC Name 2-(3,5-dimethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C22H22FNO3/c1-16-10-17(2)12-20(11-16)27-15-22(25)24(14-19-7-5-9-26-19)13-18-6-3-4-8-21(18)23/h3-12H,13-15H2,1-2H3
Standard InChI Key OZVKZNMUDMUCFL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3)C

Introduction

2-(3,5-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound characterized by its unique molecular structure, which includes a phenoxy group, a fluorobenzyl moiety, and a furan ring linked through an acetamide functional group. This compound belongs to the class of acetamides, derivatives of acetic acid where one or more hydrogen atoms are replaced by organic groups. The molecular formula and weight of this compound are not explicitly provided in the available literature, but similar compounds in the same class typically have a molecular weight around 367 g/mol.

Synthesis

The synthesis of compounds similar to 2-(3,5-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, including the formation of the acetamide linkage and the incorporation of the phenoxy and furan moieties. Techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are used to confirm the structure and purity of the synthesized compounds.

Biological Activities

While specific biological activities of 2-(3,5-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide are not detailed in the available literature, compounds with similar structures often exhibit potential in medicinal chemistry due to their interactions with biological targets such as enzymes or receptors. These interactions can lead to modulation of biological pathways, resulting in various therapeutic effects.

Research Findings and Potential Applications

Research on similar acetamide derivatives suggests potential applications in pharmacology and material science. The diverse functional groups present in these compounds may confer specific biological and chemical properties, making them candidates for further investigation in drug development and other fields.

Data Table: Characteristics of Similar Acetamide Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Functional Groups
2-(3,5-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamideNot specifiedApproximately 367.42Phenoxy, Fluorobenzyl, Furan
2-(2,3-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamideC22H22FNO3367.4Phenoxy, Fluorobenzyl, Furan

Note: The table provides information on similar compounds due to the lack of specific data for 2-(3,5-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator